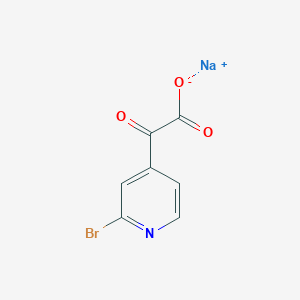

Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate

Description

Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate (chemical formula: C₇H₃BrNNaO₃, molecular weight: 252.00 g/mol) is a sodium salt of a substituted pyridine-oxoacetate derivative. The compound features a bromine atom at the 2-position of the pyridine ring and an oxoacetate group at the 4-position, forming a planar α-ketoester structure. This configuration confers reactivity for nucleophilic substitutions and coordination chemistry, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

sodium;2-(2-bromopyridin-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3.Na/c8-5-3-4(1-2-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLLKSRKZMFYPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)C(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate typically involves the bromination of pyridine derivatives followed by the introduction of the oxoacetate group. One common method involves the reaction of 2-bromopyridine with sodium oxalate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the oxoacetate group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and alkyl halides. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Substitution: Products include 2-(2-aminopyridin-4-yl)-2-oxoacetate, 2-(2-thiolpyridin-4-yl)-2-oxoacetate, etc.

Oxidation: Products include 2-(2-bromopyridin-4-yl)-2-oxoacetic acid.

Reduction: Products include 2-(2-bromopyridin-4-yl)-2-hydroxyacetate.

Scientific Research Applications

Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the oxoacetate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Physicochemical Comparisons

| Compound Name | Substituent(s) | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate | 2-Br, 4-oxoacetate (pyridine) | N/A | N/A | 252.00 | Pyridine, α-ketoester |

| 3b (Indole derivative) | 5-methoxy, 3-morpholinopropyl | 67–68 | 64.7 | 428.51 | Indole, morpholine, α-ketoester |

| 3c (Indole derivative) | 5-bromo, 3-morpholinopropyl | 112–113 | 56.6 | 499.38 | Indole, bromine, α-ketoester |

| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (5a) | 4-methoxyphenyl | N/A | 63 | 208.21 | Phenyl, methoxy, α-ketoester |

Key Observations :

- Halogen Effects : Brominated derivatives (e.g., 3c , 3d ) exhibit higher melting points (102–113°C) compared to methoxy-substituted analogs (67–68°C), likely due to stronger intermolecular halogen bonding .

- Sodium vs. Ester Salts : Sodium salts (e.g., the target compound) are more water-soluble than ethyl/methyl esters (e.g., 5a ), favoring aqueous-phase reactions .

Reactivity Trends :

- Bromine at the pyridine/indole 2-position (as in the target compound and 3c ) enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling or SNAr reactions.

- Sodium salts undergo ion exchange more readily than ester derivatives, useful in metal coordination chemistry .

Stability and Handling

- Storage: Sodium salts (e.g., Sodium 2-(2-aminophenyl)-2-oxoacetate) require inert gas (N₂/Ar) storage at 2–8°C to prevent hydrolysis or oxidation .

- Sensitivity : Bromine substituents (as in the target compound) increase sensitivity to light and moisture, necessitating dark, anhydrous conditions .

Biological Activity

Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the pyridine ring, which is known to influence the compound's reactivity and biological interactions. The molecular formula can be represented as C_8H_6BrNNaO_3, indicating the presence of sodium, which may enhance solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that brominated pyridine derivatives can act as inhibitors for certain enzymes and receptors, potentially affecting pathways involved in cancer progression and other diseases.

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various cancer cell lines (HeLa, MCF-7) with an IC50 value of approximately 4.64 µM in Jurkat cells . This suggests that this compound may have similar potential.

- Enzyme Inhibition :

- Antiangiogenic Properties :

Research Findings

A summary of key research findings related to this compound is provided in the following table:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Cytotoxicity against HeLa and MCF-7 cells (IC50 = 4.64 µM) | MTT assay |

| Study 2 | Inhibition of MMPs with docking scores of -9.0 kcal/mol (MMP-2) | Computational docking |

| Study 3 | Significant antiangiogenic effects in CAM assays | In vivo/ex vivo assays |

Case Study 1: Anticancer Evaluation

In a detailed evaluation, this compound was tested against several cancer cell lines. The results indicated a dose-dependent response with notable cytotoxicity observed at higher concentrations. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 phase populations, indicative of apoptosis.

Case Study 2: Enzyme Interaction

Another study focused on the compound's interaction with MMPs. Using molecular dynamics simulations, it was found that this compound maintained stable binding within the active sites of both MMP-2 and MMP-9 over extended simulation periods, suggesting its potential as a therapeutic agent in cancer metastasis prevention.

Q & A

Q. What are the recommended synthetic routes for Sodium 2-(2-bromopyridin-4-yl)-2-oxoacetate, and how can reaction yields be optimized?

Answer: The synthesis typically involves bromination of a pyridine precursor followed by oxoacetate formation. For example:

Bromination : Introduce bromine at the 2-position of pyridine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light).

Oxoacetate Formation : React the brominated pyridine with ethyl oxalyl chloride or sodium oxalate in anhydrous solvents (e.g., THF or DMF) under inert atmosphere.

Optimization Tips :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via recrystallization or column chromatography. Yield improvements (≥70%) are achievable by optimizing stoichiometry (e.g., 1.2 equivalents of sodium oxalate) and temperature (60–80°C) .

Q. How can the structural integrity and purity of this compound be confirmed experimentally?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the bromopyridinyl moiety (e.g., aromatic protons at δ 7.5–8.5 ppm) and oxoacetate group (carbonyl signals at ~170–180 ppm in NMR).

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- Elemental Analysis : Verify sodium content via ICP-MS or flame photometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions involving this compound?

Answer: The bromine at the 2-position of the pyridine ring acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Key factors:

- Electronic Effects : The electron-withdrawing oxoacetate group enhances electrophilicity at the bromine site, facilitating oxidative addition to Pd(0).

- Steric Accessibility : The 2-bromo-4-substituted pyridine geometry minimizes steric hindrance, enabling efficient catalyst turnover.

Case Study : In analogous bromophenyl-oxoacetates, Suzuki reactions with arylboronic acids achieved >80% yield using Pd(PPh)/KCO in DMF at 90°C .

Q. How do substituent variations (e.g., F, Cl, Br) on the pyridine ring influence the biological activity of this compound derivatives?

Answer: Substituents modulate lipophilicity, binding affinity, and metabolic stability:

| Substituent | LogP | Antibacterial Activity (MIC, μg/mL) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Br | 1.2 | 12.5 (Gram+) | -8.2 |

| Cl | 1.0 | 25.0 | -7.5 |

| F | 0.8 | 50.0 | -6.8 |

The bromine substituent enhances activity due to its polarizability and optimal steric bulk, improving target interaction (e.g., enzyme active sites) .

Q. What computational strategies are effective in predicting the metabolic pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate reaction barriers for hydrolysis or oxidation at the oxoacetate group.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify probable oxidation sites.

- Machine Learning : Use tools like PISTACHIO or REAXYS databases to predict metabolic products (e.g., debromination or ester hydrolysis) .

Validation : Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. How can crystallization conditions be optimized to obtain high-quality single crystals of this compound for X-ray studies?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to slow crystallization.

- Temperature Gradient : Gradually cool from 50°C to 4°C over 48 hours.

- Seeding : Introduce microcrystals to induce controlled growth.

SHELXL refinement parameters: - R-factor : Aim for <5% with high-resolution data (≤1.0 Å).

- Twinned Data : Use SHELXL’s TWIN command for handling pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.